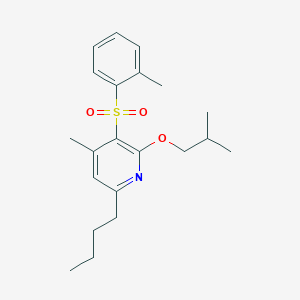

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

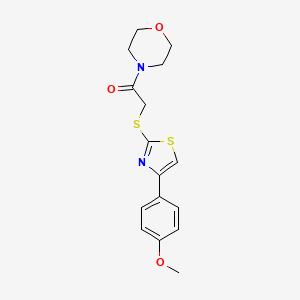

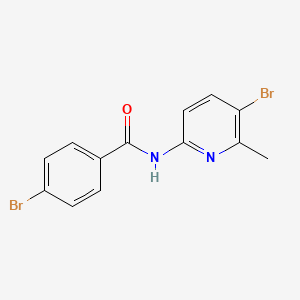

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane, commonly referred to as 5,5-DM-2-MPD, is a boronic acid derivative that has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. It is a bicyclic dioxaborinane that contains a methyl group at the 2-position and a phenyl group at the 5-position of the bicyclic ring. 5,5-DM-2-MPD has been used as a versatile reagent for the synthesis of a variety of organic compounds, and its biological activity has been studied in numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

Hydrolytic Stability and Crystal Structure

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane and its derivatives demonstrate notable hydrolytic stability. A study focused on 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a closely related compound, revealing its unusual hydrolytic stability. X-ray crystal structure determination of this compound shows a nearly planar 1,3,2-dioxaborinane ring, which is significant for understanding its chemical behavior and stability (Emsley et al., 1989).

Conformational Properties

The conformational properties of alkyl-1,3,2-dioxaborinanes, including the dimethyl-1,3,2-dioxaborinane, have been extensively studied. Research indicates that these molecules are conformationally homogeneous and do not contain axial substituents in specific positions. Such understanding is critical for predicting and manipulating their chemical reactions and interactions (Kuznetsov et al., 1978).

Reactions with Acetonitrile

Research into the reaction of 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane (a compound structurally similar to 5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane) with acetonitrile has shown the formation of certain compounds as a result of this interaction. Understanding such reactions is essential for developing new synthetic routes and compounds (Kuznetsov et al., 1996).

Suzuki Cross-Coupling Reactions

The compound has been used in Suzuki cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds and is fundamental in organic chemistry. A study describes the optimization of this process using 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane to obtain biaryls in good yield (Chaumeil et al., 2000).

Antimicrobial Properties

Some derivatives of 5,5-dimethyl-1,3,2-dioxaborinane have been synthesized and tested for antimicrobial activity. These studies are crucial for discovering new antimicrobial agents and understanding the biological activity of these compounds (Babu et al., 2008).

Eigenschaften

IUPAC Name |

5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-6-4-5-7-11(10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYGMAWEGWFCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)

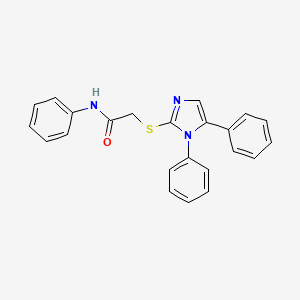

![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)

![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)

![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)